molecular formula C19H17ClN6 B11289082 N~6~-benzyl-N~4~-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-benzyl-N~4~-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11289082
M. Wt: 364.8 g/mol
InChI Key: ONBPJVFHCDNJSF-UHFFFAOYSA-N
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Description

N6-BENZYL-N4-(3-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of protein tyrosine kinases (PTKs), which play crucial roles in various cellular processes such as growth, differentiation, and metabolism .

Preparation Methods

The synthesis of N6-BENZYL-N4-(3-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can be achieved through both green and conventional methods. The synthetic route typically involves the reaction of appropriate starting materials under specific conditions to form the desired pyrazolo[3,4-d]pyrimidine core. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the formation of the target compound .

Chemical Reactions Analysis

N6-BENZYL-N4-(3-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has shown significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its anti-proliferative activity against cancer cell lines, with some derivatives exhibiting excellent cytotoxic activity. Additionally, it has been evaluated for its inhibitory effects on epidermal growth factor receptor (EGFR) tyrosine kinase, making it a promising candidate for cancer therapy .

Mechanism of Action

The mechanism of action of N6-BENZYL-N4-(3-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves the inhibition of protein tyrosine kinases, particularly EGFR. By binding to the EGFR binding site, the compound disrupts the signaling pathways that promote cell proliferation and survival. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

N6-BENZYL-N4-(3-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique compared to other similar compounds due to its specific structural features and potent biological activities. Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as those with different substituents on the pyrazole and pyrimidine rings. These compounds also exhibit biological activities but may differ in their potency and selectivity .

Properties

Molecular Formula

C19H17ClN6

Molecular Weight

364.8 g/mol

IUPAC Name

6-N-benzyl-4-N-(3-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C19H17ClN6/c1-26-18-16(12-22-26)17(23-15-9-5-8-14(20)10-15)24-19(25-18)21-11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H2,21,23,24,25)

InChI Key

ONBPJVFHCDNJSF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)Cl)NCC4=CC=CC=C4

Origin of Product

United States

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